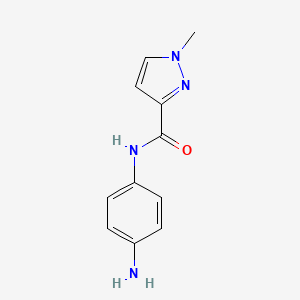

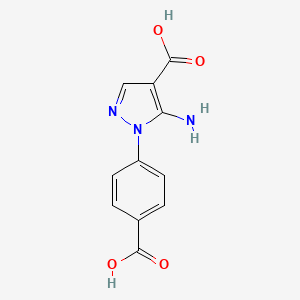

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide

説明

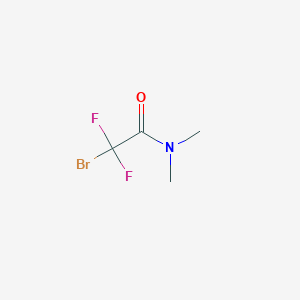

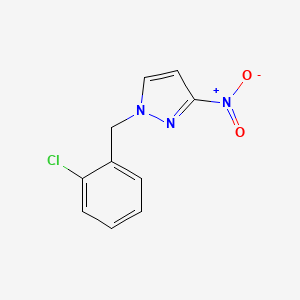

“N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It likely contains an aminophenyl group, a methyl group, a pyrazole group, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroanalytical data such as NMR and IR .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functional groups present in the molecule. These could include reactions involving the amine group, the pyrazole group, or the carboxamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis of Heterocyclic Compounds

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide and its derivatives are valuable building blocks in the synthesis of a wide range of heterocyclic compounds. These compounds serve as key intermediates in generating various heterocycles, demonstrating significant chemical reactivity and utility in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity facilitates mild reaction conditions for synthesizing versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols, highlighting their importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Biological Applications

Anticancer Activity

Pyrazoline derivatives, including those structurally related to this compound, exhibit a wide array of biological activities. Their significance in medicinal chemistry is underscored by their therapeutic potential, particularly in anticancer applications. These compounds have been studied for their efficacy in treating various cancers, where the structural configuration plays a crucial role in determining their biological properties. Research has shown that enantiomerically pure pyrazoline derivatives can offer pharmacological advantages, necessitating the purification of drug substances from less active ones to enhance their efficacy as anticancer agents (Veinberg et al., 2015).

Therapeutic Applications Beyond Anticancer

Beyond anticancer applications, pyrazoline derivatives have been recognized for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and antiviral activities. These derivatives serve as a testament to the versatility and potential of pyrazoline-based compounds in developing new therapeutic agents. Their diverse pharmacological effects make them valuable scaffolds in drug discovery, offering insights into the design and development of more active biological agents through modifications and derivatizations (Shaaban et al., 2012).

作用機序

Target of Action

Similar compounds such as 4-aminobiphenyl have been shown to interact with various enzymes and proteins in the body .

Mode of Action

It’s known that similar compounds like 4-aminobiphenyl cause dna damage, which is thought to be mediated by the formation of dna adducts .

Biochemical Pathways

Related compounds such as 4-aminobiphenyl are metabolized by enzymes like cytochrome p450 1a2, which oxidizes 4-aminobiphenyl to n-hydroxy-4-aminobiphenyl . Following O-acetylation, the latter can form DNA adducts .

Result of Action

Similar compounds like 4-aminobiphenyl have been shown to cause dna damage, potentially leading to mutations and carcinogenic effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-aminophenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYAUSLUAUUAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218855 | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-02-2 | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3175505.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)

![2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175519.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)